molecular formula C10H14ClNO B13055070 (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL

Cat. No.: B13055070
M. Wt: 199.68 g/mol
InChI Key: HUVJRGQEWYHDPF-OMNKOJBGSA-N
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Description

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is a chiral compound with a specific stereochemistry at the 1-position This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-chloro-5-methylbenzaldehyde.

    Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.

    Reduction: The resulting product is then reduced using a reducing agent such as sodium borohydride to form the corresponding alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol condensation and reduction steps.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reactions.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-one.

    Reduction: Formation of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-amine.

    Substitution: Formation of (1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals
(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the development of molecules with specific biological activities, making it valuable in drug discovery and development.

Mechanism of Action
The compound's amino group facilitates hydrogen bonding with biological targets, while the chloro-substituted aromatic ring enhances lipophilicity, promoting cellular uptake. This dual functionality enables it to modulate enzyme activities and receptor functions effectively.

Case Study: Antidepressant Activity

A study investigated the compound's effects on serotonin receptors, revealing its potential as an antidepressant. The selective binding affinity observed suggests that it may influence serotonergic pathways, which are critical in mood regulation.

Organic Synthesis

Intermediate in Organic Reactions
This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a versatile reagent in synthetic organic chemistry.

Reaction Pathways

Reaction TypeDescriptionCommon Reagents
OxidationFormation of oximes or nitrilesHydrogen peroxide, potassium permanganate
ReductionFormation of secondary or tertiary aminesSodium borohydride, lithium aluminum hydride
SubstitutionReplacement of chloro group with nucleophilesSodium hydroxide, primary amines

Pharmacology

Biological Activity
Research indicates that this compound may exhibit various biological activities, including:

ActivityDescription
Neurotransmitter ModulationPotential to modulate serotonin receptor activity
Antitumor EffectsInduces apoptosis in certain cancer cell lines
Enzyme InhibitionInhibits dihydrofolate reductase

Case Study: Antitumor Activity

In vitro studies demonstrated that the compound could inhibit the proliferation of specific cancer cell lines by inducing apoptosis. This effect is potentially mediated through the modulation of signaling pathways involved in cell survival.

Industrial Applications

The compound is also explored for its use in producing fine chemicals and specialty materials. Its unique properties make it suitable for applications beyond pharmaceuticals, including cosmetics and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The chloro and methyl groups on the phenyl ring may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL: The enantiomer of the compound with opposite stereochemistry.

    (1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: A similar compound with a different substitution pattern on the phenyl ring.

    (1S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: A compound with a bromo group instead of a chloro group.

Uniqueness

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Biological Activity

(1S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL, also known as CAS 2250242-77-2, is a chiral compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H14_{14}ClNO
  • Molecular Weight : 199.68 g/mol
  • CAS Number : 2250242-77-2

The biological activity of this compound is attributed to its structural components, which allow it to interact with specific enzymes and receptors. The presence of amino and hydroxyl groups facilitates hydrogen bonding, enhancing its binding affinity to molecular targets. The chloro and methyl substituents on the phenyl ring may further influence its specificity and efficacy in biochemical pathways.

1. Enzyme Interaction

Research indicates that this compound can act as a biochemical probe for studying enzyme mechanisms. Its ability to modulate enzyme activity suggests potential therapeutic applications in drug development, particularly in targeting metabolic pathways.

2. Antimicrobial Activity

Preliminary studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria MIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025

3. Neuroprotective Effects

In studies focused on neuroprotection, chloride derivatives of similar compounds have shown promising results in protecting retinal cells from light-induced damage. For example, specific doses were effective in reducing retinal degeneration in animal models .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against various pathogens. The compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, with notable effectiveness against E. coli and S. aureus.

Case Study 2: Neuroprotective Properties

Another investigation assessed the protective effects of this compound on photoreceptor cells exposed to harmful light conditions. Results indicated that treatment with this compound significantly reduced cell death, highlighting its potential for therapeutic use in retinal diseases.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1S)-1-amino-1-(3-chloro-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1

InChI Key

HUVJRGQEWYHDPF-OMNKOJBGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)Cl)[C@@H](C(C)O)N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(C(C)O)N

Origin of Product

United States

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